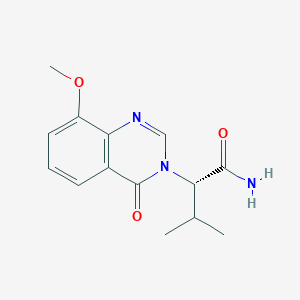
(2S)-2-(8-methoxy-4-oxoquinazolin-3(4H)-yl)-3-methylbutanamide
描述
(2S)-2-(8-methoxy-4-oxoquinazolin-3(4H)-yl)-3-methylbutanamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a promising mechanism of action that could be useful in the development of new treatments for various diseases.
作用机制
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways of various diseases, and their inhibition can lead to a reduction in disease symptoms.
Biochemical and Physiological Effects
Studies have shown that TAK-659 has a selective inhibitory effect on BTK and ITK, which can lead to a reduction in the activation of certain immune cells. This can result in a reduction in inflammation and the symptoms of various diseases.
实验室实验的优点和局限性
One advantage of using TAK-659 in lab experiments is its selective inhibitory effect on BTK and ITK, which can allow for more targeted studies. However, one limitation is that it may not be effective in all cases, and further research is needed to determine its full potential.
未来方向
There are many future directions for the study of TAK-659. One potential area of research is the development of new treatments for autoimmune disorders and inflammatory diseases. Additionally, further studies could be conducted to determine its potential use in cancer treatment and other diseases. The development of new synthesis methods and modifications to the compound could also be explored to improve its effectiveness and reduce any potential side effects.
In conclusion, TAK-659 is a synthetic compound that has been studied for its potential use in scientific research. It has a promising mechanism of action and has been found to have a selective inhibitory effect on certain enzymes that are involved in the signaling pathways of various diseases. While there are some limitations to its use, there are many future directions for the study of this compound that could lead to new treatments for various diseases.
科学研究应用
TAK-659 has been studied for its potential use in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to have a selective inhibitory effect on certain enzymes that are involved in the signaling pathways of these diseases.
属性
IUPAC Name |
(2S)-2-(8-methoxy-4-oxoquinazolin-3-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)12(13(15)18)17-7-16-11-9(14(17)19)5-4-6-10(11)20-3/h4-8,12H,1-3H3,(H2,15,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMATGHTKPLEOY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N1C=NC2=C(C1=O)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N1C=NC2=C(C1=O)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(8-methoxy-4-oxoquinazolin-3(4H)-yl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S*,4S*)-2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3816488.png)
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B3816496.png)
![3-(1,3-benzothiazol-2-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B3816504.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3816505.png)
![3-{[(3-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816513.png)
![ethyl 4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B3816516.png)

![4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3816525.png)
![(1H-benzimidazol-2-ylmethyl)methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B3816545.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B3816547.png)
![3-cyclopropyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3816569.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B3816572.png)
![methyl 4-oxo-4-[6-oxo-7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]butanoate](/img/structure/B3816579.png)
![N-[2-(2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide hydrochloride](/img/structure/B3816581.png)